molecular formula C9H13BrN2O B13225773 3-Amino-1-(5-bromopyridin-3-yl)-2-methylpropan-1-ol

3-Amino-1-(5-bromopyridin-3-yl)-2-methylpropan-1-ol

Katalognummer: B13225773
Molekulargewicht: 245.12 g/mol
InChI-Schlüssel: GFZHIJDFKZRKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(5-bromopyridin-3-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyridine-3-carboxaldehyde with a suitable amine and a reducing agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(5-bromopyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(5-bromopyridin-3-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(5-bromopyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-(5-chloropyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-1-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    3-Amino-1-(5-iodopyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-Amino-1-(5-bromopyridin-3-yl)-2-methylpropan-1-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to form halogen bonds. These properties can be advantageous in certain applications, such as drug design and material science.

Eigenschaften

Molekularformel

C9H13BrN2O

Molekulargewicht

245.12 g/mol

IUPAC-Name

3-amino-1-(5-bromopyridin-3-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H13BrN2O/c1-6(3-11)9(13)7-2-8(10)5-12-4-7/h2,4-6,9,13H,3,11H2,1H3

InChI-Schlüssel

GFZHIJDFKZRKMX-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C(C1=CC(=CN=C1)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.